molecular formula C37H51N8O6P B607746 GS-9191 CAS No. 859209-84-0

GS-9191

Cat. No.: B607746
CAS No.: 859209-84-0
M. Wt: 734.8 g/mol
InChI Key: YTMOQFAFGKLYIW-CONSDPRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GS-9191 is synthesized through a series of chemical reactions starting from 9-(2-phosphonomethoxyethyl)guanine. The synthesis involves the formation of a bis-amide prodrug, which enhances its ability to penetrate the skin . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

GS-9191 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the metabolic activation of this compound is the active nucleoside triphosphate analog, which inhibits DNA polymerase alpha and beta .

Scientific Research Applications

GS-9191 has a wide range of scientific research applications, including:

Mechanism of Action

GS-9191 exerts its effects through the following mechanism:

    Molecular Targets: DNA polymerase alpha and beta.

    Pathways Involved: After permeating the skin, this compound is metabolized to 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine and subsequently deaminated to 9-(2-phosphonomethoxyethyl)guanine. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its double prodrug design, which enhances its skin permeability and reduces toxicity compared to its parent compounds. This makes it a promising candidate for topical treatments of viral lesions .

Properties

CAS No.

859209-84-0

Molecular Formula

C37H51N8O6P

Molecular Weight

734.8 g/mol

IUPAC Name

2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate

InChI

InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1

InChI Key

YTMOQFAFGKLYIW-CONSDPRKSA-N

Isomeric SMILES

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C

SMILES

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS-9191;  GS 9191;  GS9191; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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